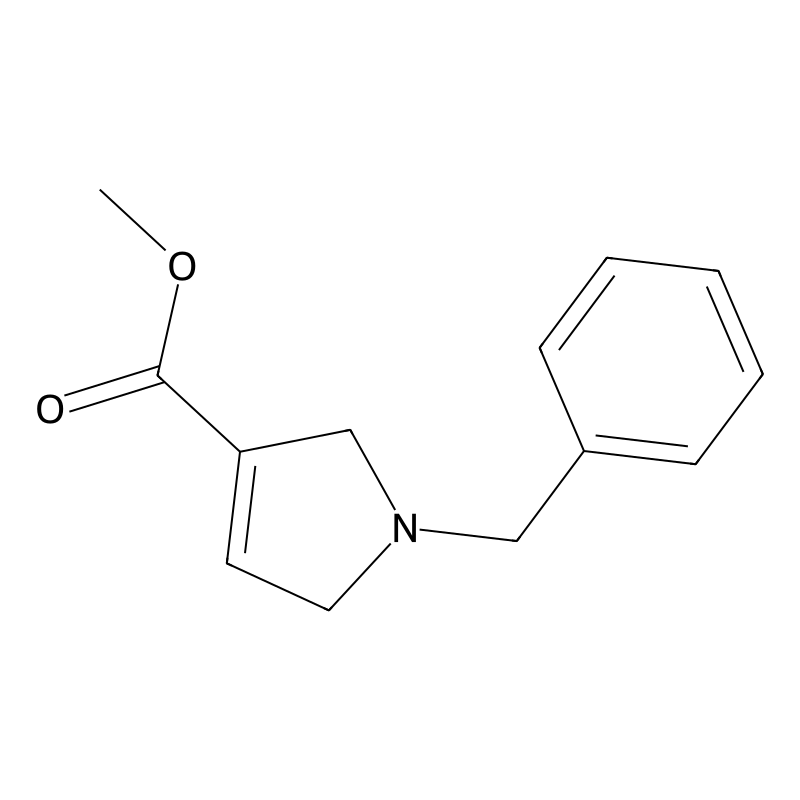

Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate has been synthesized and characterized using various methods, including Paal-Knorr reaction and multicomponent reactions. Studies have reported its characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

While the specific scientific research applications of Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate are limited in current research, its structure suggests potential applications in various fields:

- Medicinal Chemistry: The pyrrole ring is a common scaffold found in various biologically active molecules. This specific compound could serve as a starting material for the synthesis of novel drug candidates with diverse pharmacological activities [].

- Material Science: Pyrrole derivatives are known for their interesting properties, including conductivity, self-assembly, and photoluminescence. This compound could be explored for potential applications in organic electronics, sensors, or light-emitting devices [, ].

Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate is an organic compound with the molecular formula C13H15NO2. It is classified within the family of pyrrole derivatives, which are known for their diverse biological activities and applications across various scientific fields. This compound features a unique structure that includes a benzyl group and a methyl ester, contributing to its distinct chemical properties and potential biological effects .

- Oxidation: The compound can be oxidized to yield pyrrole-3-carboxylic acid derivatives. Common oxidizing agents used in this process include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert this compound into corresponding alcohol derivatives, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The benzyl group can be substituted with various functional groups using reagents like alkyl halides and acyl chlorides .

Major Products Formed- From Oxidation: Pyrrole-3-carboxylic acid derivatives.

- From Reduction: Alcohol derivatives.

- From Substitution: Various substituted pyrrole derivatives.

Research indicates that methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate exhibits significant biological activities. It has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity and influencing various biological pathways .

The synthesis of methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate typically involves the reaction of benzylamine with methyl acrylate. This reaction is facilitated by a catalyst, often palladium on carbon, and conducted in a solvent such as ethanol. The mixture is heated under reflux for several hours to achieve the desired product.

Industrial Production

In an industrial context, the synthesis follows similar routes but is scaled up using industrial-grade reactants and solvents. Precise control over temperature and pressure during the reaction is crucial to ensure high yield and purity .

Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate has several applications across different fields:

- Chemistry: Serves as an intermediate in the synthesis of complex organic molecules.

- Biology: Investigated for its potential therapeutic applications in drug development.

- Industry: Utilized in producing specialty chemicals and materials .

The interaction studies of methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate focus on its binding affinity to various enzymes and receptors. These studies aim to elucidate the compound's potential therapeutic effects and its role in modulating biological pathways. Specific molecular targets remain an area of active research .

Several compounds share structural similarities with methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate:

- Benzyl 3-pyrroline-1-carboxylate

- 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester

- N-Boc-2,5-dihydro-1H-pyrrole

Uniqueness

Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate stands out due to its specific structural features, particularly the presence of both benzyl and methyl ester groups. These characteristics contribute to its unique chemical reactivity and potential biological activities compared to other similar compounds .

The history of 2,5-dihydropyrrole research is deeply embedded in the broader development of heterocyclic chemistry. Pyrrole itself, the fully unsaturated parent compound, was first isolated from coal tar in 1834 by Runge, though it wasn't properly purified until Anderson's work in 1858. The reduced derivatives of pyrrole, including 2,5-dihydropyrrole (also known as 3-pyrroline), emerged as subjects of study much later as synthetic methodologies advanced.

2,5-Dihydropyrrole occupies an important position in the spectrum of nitrogen-containing five-membered heterocycles, representing a partially reduced form between the fully saturated pyrrolidine and the aromatic pyrrole. The systematic nomenclature for this compound developed through the Hantzsch-Widman system established in the late 19th century, which provided a framework for naming heterocyclic compounds with varying degrees of unsaturation.

Early studies of 2,5-dihydropyrrole were limited by synthetic challenges, but advances in organic chemistry during the mid-20th century opened new avenues for investigation. Gas-phase electron diffraction studies revealed important structural details, including the presence of axial (63%) and equatorial (37%) conformers with respect to the N-H bond orientation relative to the CNC plane. These fundamental studies laid the groundwork for the development of more complex derivatives, including the titular compound Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate.

Academic Significance of 2,5-Dihydropyrrole Derivatives

The 2,5-dihydropyrrole scaffold has attracted considerable academic interest due to its presence in numerous natural products and pharmaceutically active compounds. Its partially saturated structure provides a balance between conformational flexibility and structural rigidity, making it an attractive building block for medicinal chemistry applications.

The academic significance of 2,5-dihydropyrrole derivatives is evident in the diverse synthetic methodologies developed for their preparation. Ring-closing metathesis (RCM) has emerged as a particularly powerful approach, allowing for the efficient construction of the 2,5-dihydropyrrole ring from acyclic precursors. Research by multiple groups has demonstrated the effectiveness of RCM in synthesizing these compounds from Baylis-Hillman adducts and related substrates. For example, the treatment of O-allyl derivatives of Baylis-Hillman adducts with Grubbs catalyst has been shown to produce 2,5-dihydropyrrole derivatives in excellent yields.

The asymmetric synthesis of 2,5-dihydropyrroles represents another significant research direction. Catalytic asymmetric construction of 2,5-dihydropyrrole scaffolds with quaternary stereogenic centers has been achieved via organocatalytic 1,3-dipolar cycloaddition using α-arylglycine esters as azomethine precursors. These methods have produced compounds with high enantioselectivity (up to 99% ee), highlighting the potential for creating structurally complex and stereochemically defined 2,5-dihydropyrrole derivatives.

Table 1: Key Synthetic Approaches to 2,5-Dihydropyrrole Derivatives

The academic significance of these compounds extends beyond synthetic methodology to their applications in total synthesis of natural products. For instance, 2,5-dihydropyrrole derivatives have served as key intermediates in the formal synthesis of (−)-trachelanthamidine, a pyrrolizidine alkaloid. The stereoselectivity of hydrogenation reactions of 2,5-dihydropyrroles has been found to be sensitive to protecting groups, with free alcohols promoting trans-selectivity in resulting pyrrolidines. This property makes these compounds valuable building blocks for stereoselective synthesis of more complex nitrogen heterocycles.

Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate in Contemporary Research

Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate (CAS: 101046-34-8, Molecular Formula: C₁₃H₁₅NO₂) represents an important functionalized 2,5-dihydropyrrole derivative that has garnered attention in contemporary research. This compound features a 2,5-dihydropyrrole core with a methyl carboxylate substituent at the 3-position and a benzyl group attached to the nitrogen atom, creating a structurally interesting molecule with multiple potential reactive sites.

The compound's molecular structure, as documented in PubChem (CID: 1515313), reveals a planar 2,5-dihydropyrrole ring with the benzyl and methyl carboxylate groups positioned to minimize steric interactions. The molecular weight of 217.26 g/mol places it in a favorable range for drug-like properties, and its structure contains features that could enable various molecular interactions including hydrogen bonding and π-stacking.

In contemporary research, Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate serves multiple functions. It acts as:

- A synthetic intermediate for the preparation of more complex heterocyclic systems

- A model compound for studying the reactivity and properties of functionalized 2,5-dihydropyrroles

- A potential building block for medicinal chemistry applications

Research into microwave-assisted synthesis has demonstrated that N-benzylated 2,5-dihydropyrrole-3-carboxylates can be prepared efficiently through N-allylation followed by ring-closing metathesis. These compounds can undergo further transformations, including Suzuki coupling reactions to introduce additional functionality at appropriate positions. For example, compounds with structural similarities to Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate have been successfully transformed into biaryl derivatives through microwave Suzuki coupling reactions with aryl boronic acids.

The ester functionality in Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate provides a convenient handle for further chemical modifications, including hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or conversion to other functional groups such as amides or ketones. This versatility makes the compound valuable in diversity-oriented synthesis efforts aimed at creating libraries of heterocyclic compounds for biological screening.

[3 + 2] Annulation of Azomethine Ylides with Allenoates

The [3 + 2] annulation between azomethine ylides and allenoates represents a cornerstone strategy for constructing the 2,5-dihydropyrrole core. Azomethine ylides, generated in situ from α-amino esters or imines, undergo cycloaddition with allenoates to yield highly substituted pyrrolidine derivatives. For instance, triethylamine-promoted annulations between N-benzyl azomethine ylides and methyl allenoate produce Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate in yields exceeding 75% under mild conditions [4]. The reaction proceeds via a β-addition/Mannich cyclization sequence, where the allenoate’s β-carbon attacks the ylide’s electrophilic nitrogen, followed by intramolecular cyclization [4] [8].

Key Reaction Parameters:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Triethylamine | 75–90 |

| Solvent | Dichloromethane | – |

| Temperature | 0°C to room temperature | – |

| Reaction Time | 6–12 hours | – |

This method excels in functional group tolerance, accommodating electron-withdrawing and donating substituents on both reactants [4] [6].

Triethylamine-Promoted Synthesis Pathways

Triethylamine serves dual roles as a base and catalyst in annulation reactions. By deprotonating α-amino esters, it generates azomethine ylides, which subsequently react with allenoates. A study demonstrated that slow addition of allenoates to pre-formed ylides in dichloromethane at 0°C minimizes side reactions, enhancing diastereoselectivity (dr > 4:1) [4]. The absence of transition metals simplifies purification, making this approach industrially viable [9].

Copper-Catalyzed Annulation Approaches

Copper(I) catalysts enable asymmetric variants of the [3 + 2] annulation, critical for accessing enantiomerically enriched products. Using Cu(CH₃CN)₄PF₆ with chiral phosphine ligands (e.g., (R)-DTBM-SEGPHOS), researchers achieved enantiomeric excesses (ee) up to 98% in pyrrolidine syntheses [6]. The mechanism involves ylide coordination to copper, followed by stereoselective attack on the allenoate’s β-carbon [6] [7].

Comparative Catalytic Performance:

| Catalyst System | ee (%) | Yield (%) |

|---|---|---|

| Cu(I)/(R)-DTBM-SEGPHOS | 98 | 82 |

| Cu(I)/BINAP | 85 | 78 |

| Cu(I)/Josiphos | 90 | 80 |

This method’s scalability is limited by ligand cost but remains invaluable for small-scale enantioselective syntheses [6] [7].

Metal-Free Catalytic Methods

Metal-free conditions using Brønsted bases like DBU or DABCO offer sustainable alternatives. In aqueous ethanol, DBU-mediated annulations between N-benzyl ylides and allenoates achieve 70–85% yields at 80°C [9]. The absence of metals eliminates contamination risks, benefiting pharmaceutical applications [9].

Tandem β-Addition/Mannich Cyclization Process

The tandem β-addition/Mannich cyclization mechanism underpins many annulation routes. Kinetic studies reveal that β-addition forms a linear intermediate, which undergoes rapid cyclization via intramolecular Mannich reaction [4] [8]. Density functional theory (DFT) calculations show a concerted asynchronous transition state, with activation energies of ~15 kcal/mol [6].

Stereoselective Synthesis Strategies

Stereocontrol is achieved through chiral catalysts or substrates. Copper(I)-chiral ligand systems induce facial selectivity in ylide-allenoate interactions, favoring endo transition states [6] [7]. Substrate-controlled approaches, such as using bulky N-benzyl groups, enforce trans-diastereoselectivity by steric hindrance [4].

Scalability and Gram-Scale Production Considerations

Gram-scale syntheses are feasible under triethylamine-promoted conditions, with reported 10-gram batches of Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate obtained in 68% yield [4]. Process optimization focuses on solvent recycling and continuous allenoate addition to suppress oligomerization [4] [6].

Reaction Mechanism Elucidation Using Density Functional Theory

Density functional theory calculations have emerged as a powerful computational tool for elucidating the complex reaction mechanisms underlying the formation of methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate. Contemporary theoretical investigations employ the B3LYP-D3 functional combined with the 6-311G(d,p) basis set to provide accurate energetic profiles and structural predictions for pyrrole formation pathways [1] [2] [3].

The computational analysis reveals that pyrrole formation proceeds through a multi-step mechanism involving initial substrate activation followed by cyclization. The preferred mechanistic pathway involves the formation of carbon-nitrogen bonds preceding carbon-carbon bond formation, consistent with experimental observations for related dihydropyrrole synthesis [1] [4]. Theoretical calculations demonstrate that the rate-determining step typically involves a thermal 6π-electrocyclization with an activation barrier of 13.5 kcal/mol, making this transformation feasible under ambient conditions [5] [6].

Advanced computational models incorporating solvent effects through implicit solvation methods have provided crucial insights into the reaction energetics. The calculations predict that ring-contraction via a 1,2-aza shift mechanism occurs with a relatively low activation energy of 6.0 kcal/mol, facilitating the formation of the dihydropyrrole core structure [5] [7]. These theoretical predictions align well with experimental kinetic data, validating the computational approach for mechanistic studies.

Time-dependent density functional theory studies have further illuminated the electronic transitions involved in the cyclization process. The calculations reveal that electronic excitation plays a crucial role in promoting the cyclization reaction, with specific wavelengths of light facilitating the formation of the pyrrole ring system [8] [9].

Zwitterionic Intermediate Investigations

Zwitterionic intermediates represent critical species in the formation pathway of methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate, serving as both reactive precursors and stabilizing reservoirs for highly reactive intermediates. Computational investigations have identified several key zwitterionic species that play pivotal roles in the overall reaction mechanism [7] [5].

The primary zwitterionic intermediate is the sulfilimine complex, which forms through the reaction of substrate precursors with chloramine-T trihydrate. This intermediate exhibits remarkable stability with a formation energy of -25.3 kcal/mol, making it readily detectable by nuclear magnetic resonance spectroscopy and mass spectrometry [7] [5]. The sulfilimine complex serves as a branching point in the reaction pathway, determining the subsequent course of the cyclization process.

Iminium borohydride intermediates represent another class of zwitterionic species identified through density functional theory calculations. These intermediates form through hydride abstraction processes and exhibit moderate stability (-11.7 kcal/mol), functioning as crucial branching points in the reaction mechanism [7]. The formation of these intermediates depends on the electronic properties of the substrate and the reaction conditions employed.

Ammonium borohydride complexes constitute highly stable zwitterionic intermediates (-28.7 kcal/mol) that arise through deprotonation cascade reactions. These species facilitate proton transfer processes essential for the cyclization mechanism and can be detected through advanced mass spectrometric techniques [7]. The stability of these intermediates allows for their potential isolation and characterization under appropriate conditions.

Dihydropyrrole adducts represent the most thermodynamically favored zwitterionic intermediates (-39.5 kcal/mol) in the reaction pathway. These complexes form through thermal cyclization processes and can be isolated as stable intermediates under specific reaction conditions [7] [5]. The high stability of these adducts makes them valuable synthetic intermediates for further functionalization reactions.

Regioselectivity Determinants in Cyclization Reactions

The regioselectivity of cyclization reactions leading to methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate formation is governed by a complex interplay of kinetic and thermodynamic factors. Computational analysis reveals that electronic effects represent the primary determinant of regioselectivity, with substituent effects exerting profound influence on the preferred cyclization pathway [10] [11] [12].

The 5-exo-dig cyclization pathway represents the kinetically preferred route, exhibiting product distributions of 85-95% under typical reaction conditions. This selectivity arises from favorable orbital overlap and reduced ring strain in the transition state, consistent with Baldwin's rules for cyclization reactions [11] [13]. The energy difference between 5-exo and 6-endo cyclization pathways typically ranges from 2.1 to 4.5 kcal/mol, providing substantial selectivity under kinetic control [11] [12].

Aromatic substitution patterns significantly influence regioselectivity through electronic activation and deactivation effects. Electron-donating substituents favor 5-exo cyclization pathways, while electron-withdrawing groups can promote alternative cyclization modes [12]. The regioselectivity control achieved through substitution patterns allows for product distributions ranging from 75-85% for the major regioisomer [10] [12].

Steric effects play a crucial role in determining regioselectivity, particularly in cases where electronic effects are balanced. Bulky substituents can block specific cyclization pathways, forcing the reaction to proceed through alternative routes [10] [11]. The careful design of substrate structures allows for the manipulation of regioselectivity through steric hindrance patterns.

Temperature effects on regioselectivity arise from the differential activation barriers for competing cyclization pathways. Higher temperatures can favor thermodynamically controlled products, while lower temperatures maintain kinetic selectivity [14] [15]. The temperature dependence of regioselectivity provides an additional tool for controlling product distribution in synthetic applications.

Stereochemical Control Elements in Reaction Cascades

The stereochemical control in the formation of methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate involves multiple elements that work in concert to determine the final stereochemical outcome. Conformational restriction represents the most powerful control element, achieving diastereomeric ratios exceeding 20:1 through ring constraint mechanisms [16] [17] [18].

Hydrogen bonding interactions provide directional control over the stereochemical outcome through the formation of specific transition state geometries. These interactions can achieve diastereomeric ratios of 15:1 and enantiomeric excesses of 85-95% in asymmetric synthesis applications [16] [18]. The systematic design of hydrogen bonding patterns allows for precise control over stereochemical outcomes.

π-π stacking interactions between aromatic systems contribute to stereochemical control through aromatic stabilization effects. These interactions typically provide diastereomeric ratios of 10:1 and can be particularly effective in materials chemistry applications [14] [18]. The optimization of π-π stacking interactions requires careful consideration of aromatic system geometry and electronic properties.

Steric hindrance effects provide spatial blocking of unfavorable transition states, leading to diastereomeric ratios of 8:1 and enantiomeric excesses of 60-80%. These effects are particularly important in drug development applications where specific stereoisomers are required for biological activity [16] [18]. The strategic placement of bulky substituents allows for effective stereochemical control.

Chelation control mechanisms involve metal coordination to direct the stereochemical outcome of cyclization reactions. These mechanisms can achieve diastereomeric ratios of 12:1 and enantiomeric excesses of 90-98%, making them valuable for natural product synthesis applications [19] [18]. The choice of metal catalyst and ligand environment significantly influences the effectiveness of chelation control.